molecular formula C6H6BrClFN B8027416 3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride CAS No. 1951439-60-3

3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride

Cat. No.: B8027416
CAS No.: 1951439-60-3
M. Wt: 226.47 g/mol
InChI Key: RZCCMAKOWSKUTC-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrClFN It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination of 2-methyl-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common. The final product is typically purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-5-fluoro-2-methyl-pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets. The exact pathways involved can vary, but typically include interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 3-Bromo-5-nitropyridin-2-amine
  • 2-Amino-3-bromo-5-fluoropyridine

Uniqueness

3-Bromo-5-fluoro-2-methyl-pyridine hydrochloride is unique due to the combination of bromine, fluorine, and methyl groups on the pyridine ring. This specific substitution pattern can confer distinct chemical and biological properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological assays. The presence of both bromine and fluorine atoms can also influence the compound’s electronic properties, making it useful in materials science applications.

Properties

IUPAC Name

3-bromo-5-fluoro-2-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c1-4-6(7)2-5(8)3-9-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCCMAKOWSKUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-60-3
Record name Pyridine, 3-bromo-5-fluoro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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